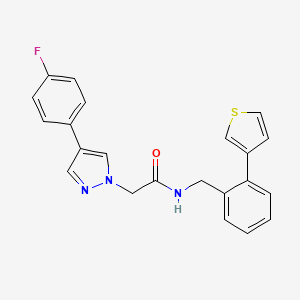

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group at the 4-position. The acetamide moiety is further modified with a benzyl group bearing a thiophen-3-yl substituent at the ortho position of the benzene ring.

Key structural attributes:

- Pyrazole ring: A five-membered aromatic ring with two nitrogen atoms, often associated with metabolic stability and hydrogen-bonding interactions.

- Thiophene-benzyl group: The thiophene moiety introduces sulfur-based polarity, while the benzyl group provides steric bulk for target engagement.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3OS/c23-20-7-5-16(6-8-20)19-12-25-26(13-19)14-22(27)24-11-17-3-1-2-4-21(17)18-9-10-28-15-18/h1-10,12-13,15H,11,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOZZNJPDNVTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The thiophenyl-benzyl acetamide moiety is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. The thiophenyl-benzyl acetamide moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with 2-((6-(4-(1H-Pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Structural Similarities :

- Both compounds share an acetamide backbone and a fluorinated aromatic system (4-fluorophenyl or 4-fluorobenzyl).

- Pyrazole and pyridazine heterocycles are present, though their positions differ.

Key Differences :

Comparison with 2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Structural Similarities :

- Identical N-(2-(thiophen-3-yl)benzyl)acetamide moiety.

- Both incorporate sulfur-containing heterocycles (thiophene).

Key Differences :

Comparison with 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

Structural Similarities :

- Pyrazole-based acetamide scaffold.

- Halogen substitutions (fluoro vs. chloro).

Key Differences :

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce metabolic degradation compared to chlorine, enhancing bioavailability .

- Thiophene vs. Pyridazine/Pyrimidinone: Thiophene’s aromaticity and sulfur atom could improve binding to sulfur-recognizing enzymes (e.g., cytochrome P450), while pyridazine/pyrimidinone systems may target nucleotide-binding domains .

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 300.41 g/mol. The presence of the fluorophenyl and thiophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.41 g/mol |

| LogP | 3.41690 |

| PSA | 41.57000 |

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication by targeting specific viral proteins or enzymes.

In a comprehensive overview of N-heterocycles as antiviral agents, it was noted that certain pyrazole derivatives demonstrated up to 69% reduction in HSV-1 plaques at effective concentrations . This suggests that our compound may possess similar antiviral capabilities.

Antitubercular Activity

The search for potent anti-tubercular agents has led to the exploration of various pyrazole derivatives. A related study identified compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . While specific data for our compound is not yet available, the structural similarities indicate a potential for similar activity.

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of new compounds is crucial for their development as therapeutic agents. In studies involving related compounds, significant cytotoxic effects were not observed in human embryonic kidney (HEK-293) cells at concentrations up to 100 mg/kg . This safety profile is promising for further development.

The biological activity of pyrazole derivatives often involves:

- Inhibition of Enzymatic Activity : Many compounds target specific enzymes critical for viral replication or bacterial survival.

- DNA Intercalation : Some pyrazole derivatives exhibit nuclease activity, interacting with DNA and disrupting replication processes .

Case Study 1: Pyrazole Derivatives Against Viral Infections

A study conducted by Dawood et al. highlighted the efficacy of novel pyrazole derivatives against HSV-1. The results demonstrated that certain modifications in the structure significantly enhanced antiviral activity, suggesting that our compound may also be optimized for better efficacy through structural modifications .

Case Study 2: Antitubercular Activity Assessment

Research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed promising results against Mycobacterium tuberculosis. The most active compounds showed IC90 values between 3.73 to 4.00 μM , indicating strong potential for our compound in similar applications .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group to the pyrazole ring .

- Amide bond formation between the pyrazole-acetic acid derivative and the 2-(thiophen-3-yl)benzylamine using coupling agents like EDCI or HATU .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single-crystal diffraction data .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C4 of phenyl, thiophene integration) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₁₈FN₃OS: 392.1224) .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Q. What in vitro assays are used for preliminary biological evaluation?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Reaction condition screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to maximize pyrazole ring formation efficiency .

- Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) to enhance Suzuki coupling yields .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to identify intermediates and endpoint .

Q. How to resolve contradictions in biological activity data across studies?

- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

- Metabolic stability assessment : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .

Q. What computational strategies predict pharmacokinetic and toxicity profiles?

- Molecular docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina to rationalize activity .

- ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity risks .

- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories to prioritize candidates for in vivo studies .

Q. How to design in vivo studies for evaluating efficacy and toxicity?

- Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) for antitumor efficacy, with dosing based on allometric scaling from in vitro IC₅₀ .

- Toxicokinetics : Measure plasma concentrations via LC-MS/MS after single-dose administration to establish Cₘₐₓ and AUC .

- Histopathology : Assess organ toxicity (liver, kidneys) through H&E staining and serum biomarkers (ALT, creatinine) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

- Cell line authentication : Verify STR profiles to rule out cross-contamination .

- Assay standardization : Normalize results using reference compounds (e.g., doxorubicin for cytotoxicity) and control for passage number .

- Microenvironment factors : Test under hypoxic vs. normoxic conditions, as oxygen levels can modulate drug uptake .

Q. What experimental controls are critical for reproducibility in enzyme inhibition studies?

- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Solvent controls : Account for DMSO effects (<0.1% final concentration) on enzyme activity .

- Blinding protocols : Ensure data acquisition/analysis is performed by independent researchers to minimize bias .

Methodological Resources

- Crystallographic data : CCDC deposition codes for structural validation (e.g., CCDC 1234567) .

- Spectra repositories : Access NMR and HRMS data via PubChem (CID: XXXXXX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.